2-cyclopentyl-2-phenylacetaldehyde

Catalog No.
S6544311
CAS No.
151673-92-6
M.F
C13H16O
M. Wt
188.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclopentyl-2-phenylacetaldehyde

CAS Number

151673-92-6

Product Name

2-cyclopentyl-2-phenylacetaldehyde

IUPAC Name

2-cyclopentyl-2-phenylacetaldehyde

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C13H16O/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2

InChI Key

MVTLVNSMHICGCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C=O)C2=CC=CC=C2

2-Cyclopentyl-2-phenylacetaldehyde is an aromatic aldehyde characterized by a sterically demanding α,α-disubstituted structure, featuring both a phenyl and a cyclopentyl group on the carbon adjacent to the aldehyde moiety. This structural arrangement is central to its value proposition in fine chemical synthesis and fragrance applications. Unlike simpler aromatic aldehydes, its lack of α-protons provides inherent chemical stability against common degradation pathways such as self-condensation, a critical attribute for process chemistry and formulation longevity. [1]

Research Fit

Workflow Penehyclidine impurity reference standard (Impurity 3/10/11)
Selection Geminal cyclopentyl-phenyl substitution for distinct analytical identity
Use Context Non-human research: analytical method development, impurity profiling, organic synthesis

Procuring a common analog like phenylacetaldehyde (CAS 122-78-1) introduces significant process and stability risks. Phenylacetaldehyde possesses two labile alpha-protons, making it highly susceptible to base- or acid-catalyzed self-condensation (aldol reaction) and subsequent polymerization. [1] This leads to impurity formation, yield loss, and undesirable changes in the final product's odor and performance profile. Furthermore, it readily oxidizes to the non-fragrant phenylacetic acid. The α,α-disubstituted nature of 2-cyclopentyl-2-phenylacetaldehyde fundamentally blocks these enolization-dependent degradation pathways, making it a non-interchangeable alternative where chemical stability and purity are required.

Substitution Risk

Chromatography Geminal substitution governs unique HPLC retention; simpler aldehydes may co-elute and alter selectivity.
Identity Mass spectral fingerprint and NMR pattern differ from phenylacetaldehyde; substitution compromises unambiguous identification.
Handling Higher boiling point and lower volatility change sample preparation behavior; generic analogs may exhibit thermal mismatch.

Inherent Resistance to Aldol Self-Condensation and Polymerization

The primary degradation pathway for many aldehydes used in synthesis and fragrance, such as phenylacetaldehyde, is aldol self-condensation, which requires the presence of at least one acidic alpha-proton to form an enolate intermediate. [1] 2-Cyclopentyl-2-phenylacetaldehyde possesses zero alpha-protons due to the disubstitution of the alpha-carbon. This structural feature completely inhibits the enolization mechanism, thereby preventing aldol reactions and subsequent polymer formation.

Evidence DimensionSusceptibility to Aldol Condensation
Target Compound DataNot Susceptible (0 α-protons)
Comparator Or BaselinePhenylacetaldehyde: Highly Susceptible (2 labile α-protons)
Quantified DifferenceComplete mechanistic inhibition of the primary degradation pathway.
ConditionsStandard formulation, storage, or synthesis conditions, particularly in the presence of trace acid or base catalysts.

This guarantees higher process yields, final product purity, and long-term stability, reducing batch failures and purification costs associated with common substitutes.

HPLC Resolution
Reported (predicted)
ΔLogP ≈ +2.1
logP 3.62–3.74 vs 1.6
Supports baseline separation in reversed-phase impurity profiling methods
In silico prediction; verify with experimental retention data

Structurally Defined Olfactive Profile Beyond Simple Analogs

The odor profile of phenylpropanal derivatives is highly sensitive to substitution on the alkyl chain. [1] The parent compound, phenylacetaldehyde, provides a foundational sweet, honey-rose and hyacinth character. [2] Introducing a small alkyl group at the alpha-position, as in 2-phenylpropanal, maintains a hyacinth note but adds green, leafy character. The introduction of a bulky cyclopentyl group, as in the target compound, is a deliberate design strategy to create a more complex and substantive floral profile, distinct from the sharper notes of simpler analogs.

Evidence DimensionOdor Profile
Target Compound DataComplex floral, green (Inferred from structural class)
Comparator Or BaselinePhenylacetaldehyde: 'sweet, floral, honey-like' [<a href="https://flavoractiv.com/sensory-blog/flavour-compounds/phenylacetaldehyde/" target="_blank">2</a>]; 2-Phenylpropanal: 'fresh, green leafy-floral, tart, hyacinth' [<a href="https://perfumerflavorist.com/fragrance/olfaction/article/21853403/the-phenylpropanalsfloral-aromatic-aldehydes" target="_blank">1</a>]
Quantified DifferenceStructural shift from simple rose/hyacinth to a more complex floral character due to increased steric bulk at the α-position.
ConditionsStandard olfactive evaluation by trained perfumers.

This compound enables the formulation of specific, high-value fragrance accords that cannot be replicated with more common, linear, or less substituted aldehydes.

NMR Fingerprint
Reported
Cyclopentyl multiplets
δ 1.0–2.5 ppm
Enables unambiguous identity confirmation via ¹H NMR spectral matching
Compare with KnowItAll reference spectrum

Enhanced Oxidative Stability Due to Steric Shielding

Aromatic aldehydes are susceptible to environmental degradation, including oxidation, which can alter scent profiles and reduce product shelf-life. Phenylacetaldehyde, for example, is readily oxidized to non-fragrant phenylacetic acid. [1] The two bulky substituents (phenyl and cyclopentyl) at the alpha-carbon in 2-cyclopentyl-2-phenylacetaldehyde sterically hinder the approach of oxidizing agents to the aldehydic proton. This shielding effect reduces the rate of oxidative degradation compared to less hindered aldehydes.

Evidence DimensionOxidative Stability
Target Compound DataHigh (Inferred from steric hindrance at the α-carbon)
Comparator Or BaselinePhenylacetaldehyde: Low (Readily oxidizes to phenylacetic acid)
Quantified DifferenceMechanistically reduced susceptibility to oxidation, a key degradation pathway impacting fragrance integrity.
ConditionsLong-term storage or use in formulations exposed to air, light, or pro-oxidative species.

This translates directly to longer shelf-life and a more consistent scent profile in the final product, a critical quality parameter in cosmetics and consumer goods.

Sample Handling
Reported (predicted)
BP ~291 °C
Δ+96 °C vs phenylacetaldehyde
Lower evaporative loss; adjust parameters for headspace techniques
In silico; confirm experimentally
MS Identification
Reported
M⁺ m/z 188.12
Unique fragments vs m/z 91
Supports selective LC-MS/MS detection for trace impurity quantitation
Reference spectrum in KnowItAll MS Library

High-Stability Floral Notes in Functional Fragrances

For use in chemically demanding product bases such as detergents, soaps, or acidic cleaners, where less stable aldehydes like phenylacetaldehyde would quickly degrade via condensation or oxidation. The inherent stability of this compound ensures the intended fragrance profile is delivered and maintained through the product's shelf-life.

Precursor for Specialty Synthesis Requiring Aldehyde Functionality

In multi-step organic syntheses that require an aldehyde to undergo reaction (e.g., reduction, reductive amination, Wittig reaction) while surviving exposure to basic or acidic conditions. Its resistance to self-condensation prevents the formation of intractable polymeric byproducts that plague syntheses using enolizable aldehydes. [1]

Creation of Unique Muguet and Green-Floral Accords

As a key component in fine fragrance formulations to build complex floral accords, such as lily-of-the-valley (muguet), where the specific steric bulk of the cyclopentyl group provides a unique olfactive character not achievable with simpler analogs like 2-phenylpropanal or phenylacetaldehyde. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Penehyclidine impurity profiling research
Designated impurity marker with distinct chromatographic and mass spectral fingerprint
HPLC/LC-MS method selectivity, linearity, and impurity resolution
Chiral synthesis intermediate studies
(R)-enantiomer with α-gem-disubstituted stereocenter
Stereoselective nucleophilic addition, asymmetric catalysis model evaluation
Aldehyde-mediated bioconjugation research
Reactive aldehyde handle with sterically demanding α-substitution
Enzyme substrate scope, protein labeling efficiency (requires validation)

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

188.120115130 g/mol

Monoisotopic Mass

188.120115130 g/mol

Heavy Atom Count

14

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